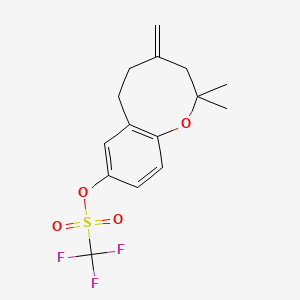

Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-diMethyl-4-Methylene-2H-1-benzoxocin-8-yl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

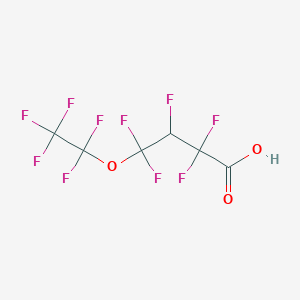

Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Sie zeichnet sich durch das Vorhandensein einer Trifluormethansulfonatgruppe und eines Benzoxocin-Ringsystems aus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Reaktion eines geeigneten Benzoxocin-Derivats mit Methan-sulfonsäure, 1,1,1-Trifluor-, Ester unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung eines Lösungsmittels wie Dichlormethan und eines Katalysators wie Triethylamin, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie die Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt den industriellen Standards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester typically involves multiple steps. One common approach is the reaction of a suitable benzoxocin derivative with methanesulfonic acid, 1,1,1-trifluoro- ester under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Reaktionstypen

Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Methylengruppe mit Reagenzien wie Natriummethoxid auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung substituierter Benzoxocin-Derivate.

Wissenschaftliche Forschungsanwendungen

Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle.

Biologie: Untersuchung ihres Potenzials als biochemische Sonde aufgrund ihrer einzigartigen strukturellen Merkmale.

Medizin: Untersuchung ihrer potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethansulfonatgruppe kann als Abgangsgruppe in Substitutionsreaktionen fungieren und so die Bildung neuer chemischer Bindungen ermöglichen. Das Benzoxocin-Ringsystem kann mit biologischen Makromolekülen interagieren und deren Aktivität möglicherweise hemmen oder modulieren .

Wirkmechanismus

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxocin ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methan-sulfonsäure, 1,1,1-Trifluor-, Benzo[b]naphtho[2,3-d]furan-1-ylester: Ähnliche Struktur, jedoch mit einem anderen Ringsystem.

Methan-sulfonsäure, 1,1,1-Trifluor-, 3,3-Dioxido-2H-1,3-benzoxathiol-6-ylester: Enthält einen Benzoxathiol-Ring anstelle eines Benzoxocin-Rings.

Methan-sulfonsäure, 1,1,1-Trifluor-, [2,2’-Binaphthalen]-6-ylester: Besitzt eine Binaphthylgruppe anstelle eines Benzoxocin-Rings.

Einzigartigkeit

Methan-sulfonsäure, 1,1,1-Trifluor-, 3,4,5,6-Tetrahydro-2,2-dimethyl-4-methylen-2H-1-benzoxocin-8-ylester ist einzigartig aufgrund seiner Kombination aus einer Trifluormethansulfonatgruppe und einem Benzoxocin-Ringsystem. Diese einzigartige Struktur verleiht ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität, was ihn zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .

Eigenschaften

Molekularformel |

C15H17F3O4S |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(2,2-dimethyl-4-methylidene-5,6-dihydro-3H-1-benzoxocin-8-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C15H17F3O4S/c1-10-4-5-11-8-12(22-23(19,20)15(16,17)18)6-7-13(11)21-14(2,3)9-10/h6-8H,1,4-5,9H2,2-3H3 |

InChI-Schlüssel |

UHTHBZASDALOKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=C)CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)